Acetanilide

Description

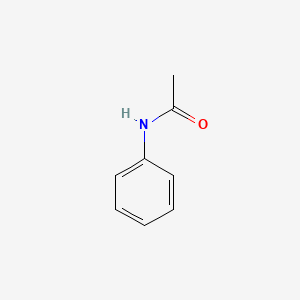

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZERHIULMFGESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Record name | ACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

137020-73-6 | |

| Record name | Poly(N-acetylaniline) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137020-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2022543 | |

| Record name | N-Acetylaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetanilide is a white to gray solid. (NTP, 1992), Dry Powder, White odorless solid; [Hawley] White to gray solid; Sensitive to prolonged contact with air; [CAMEO] Off-white chips; [Alfa Aesar MSDS], Solid | |

| Record name | ACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetamide, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3390 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-Acetylarylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

579 °F at 760 mmHg (NTP, 1992), 304 °C @ 760 MM HG | |

| Record name | ACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

345 °F (NTP, 1992), 169 °C, 337 °F; 169 °C (OPEN CUP) | |

| Record name | ACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3390 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

>20.3 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72 °F (NTP, 1992), 1 G SOL IN 185 ML WATER, 3.4 ML ALC, 20 ML BOILING WATER, 3 ML METHANOL, 4 ML ACETONE, 0.6 ML BOILING ALCOHOL, IN 3.7 ML CHLOROFORM, 5 ML GLYCEROL, 8 ML DIOXANE, 47 ML BENZENE, 18 ML ETHER; VERY SPARINGLY SOL IN PETROLEUM ETHER; CHLORAL HYDRATE INCREASES SOLUBILITY IN WATER, SOL IN TOLUENE; VERY SOL IN HOT TOLUENE, IN CARBON TETRACHLORIDE, Water solubility= 6.93X10+3 mg/l at 25 °C, Slightly soluble in water; very soluble in ethanol and acetone; soluble in ethyl ether., 6.39 mg/mL at 25 °C | |

| Record name | SID85148657 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | ACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Acetylarylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.219 at 59 °F (NTP, 1992) - Denser than water; will sink, 1.2190 @ 15 °C | |

| Record name | ACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.65 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.65 | |

| Record name | ACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 237 °F (NTP, 1992), 0.00122 [mmHg], 1.22X10-3 mm Hg at 25 °C | |

| Record name | ACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3390 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

ORTHORHOMBIC PLATES OR SCALES FROM WATER, WHITE SHINING CRYSTALLINE SCALES, White, shining crystalline leaflets or white crystalline powder., Colorless, glossy, crystalline material. | |

CAS No. |

103-84-4, 55576-55-1 | |

| Record name | ACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetanilide [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | acetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | acetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Acetylaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP86R356CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Acetylarylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

237.7 °F (NTP, 1992), 114.3 °C | |

| Record name | ACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Morphology of Acetanilide

Introduction

Acetanilide (IUPAC name: N-phenylacetamide) is an organic compound with the chemical formula C₈H₉NO.[1] As one of the first aniline derivatives found to possess analgesic and antipyretic properties, it holds historical significance in medicinal chemistry.[2][3] Although its therapeutic use has been largely superseded by safer alternatives like paracetamol due to toxicity concerns, this compound remains a cornerstone compound in academic and industrial research.[3] It serves as a vital intermediate in the synthesis of pharmaceuticals, dyes, and rubber accelerators, and is a model compound for studying fundamental chemical processes such as acetylation and crystallization.[2][4]

For researchers and professionals in drug development, a thorough understanding of a compound's solid-state properties is paramount. The crystal structure and morphology dictate critical physicochemical attributes, including solubility, dissolution rate, stability, and bioavailability. This guide provides a detailed technical examination of the crystal structure and morphology of this compound, outlining the theoretical underpinnings and the experimental methodologies used for its characterization.

Part 1: The Intrinsic Architecture: this compound Crystal Structure

The arrangement of molecules in a crystalline solid is a defining characteristic that governs its macroscopic properties. The crystal structure of this compound has been definitively elucidated through X-ray diffraction studies, revealing a well-ordered and stable molecular packing.[5]

Crystallographic System and Space Group

This compound crystallizes in the orthorhombic system , a crystal system characterized by three mutually perpendicular axes of unequal length.[5][6][7] The specific space group is Pbca , which describes the symmetry elements present within the unit cell.[5][6][7] This non-centrosymmetric space group indicates that the crystal lacks a center of inversion, a property stabilized by dipole-dipole interactions within the crystal lattice.[6][7] The unit cell contains eight this compound molecules (Z=8).[6][7]

| Crystallographic Parameter | Value | Source |

| Crystal System | Orthorhombic | [5][6] |

| Space Group | Pbca | [5][6][7] |

| a | 19.640 Å | [5][8] |

| b | 9.483 Å | [5][8] |

| c | 7.979 Å | [5][8] |

| Molecules per unit cell (Z) | 8 | [6][7] |

Molecular Packing and Intermolecular Forces

The stability and arrangement of the this compound crystal are primarily dictated by hydrogen bonding. Molecules are linked into chains by intermolecular N-H···O hydrogen bonds with a length of approximately 2.969 Å.[5][8] This directional and strong interaction is a dominant feature of the crystal packing, influencing both the structure and the typical crystal habit.

Structurally, the this compound molecule itself is nearly planar but exhibits a notable conformational feature. The molecule can be described as existing in two approximate planes: one containing the aniline portion (the phenyl ring and nitrogen atom) and the other containing the acetyl group.[5][8] These two planes are inclined to each other, with a dihedral angle reported to be around 17.6° (an earlier reported value of 37°54' was later corrected).[5][9] This twist is a result of steric hindrance between the atoms, which prevents the molecule from achieving perfect planarity.[5] The nitrogen atom is slightly out of the plane of the benzene ring.[9]

Polymorphism in this compound Derivatives

While this compound itself is known for its stable orthorhombic form under ambient conditions, the concept of polymorphism is critical in pharmaceutical sciences. Polymorphism is the ability of a solid material to exist in multiple crystalline forms that differ in their molecular packing.[10] These different forms, or polymorphs, can have distinct physical properties. While the parent this compound is not a prominent example, studies on monosubstituted acetanilides reveal extensive polymorphism and isostructurality, where different molecules can adopt the same crystal packing.[11][12][13] This highlights how minor changes to the molecular structure can significantly influence the crystal lattice, a key consideration in drug design and formulation.

Part 2: The External Form: this compound Crystal Morphology

Crystal morphology, or habit, refers to the external shape of a crystal. It is a direct consequence of the internal crystal structure but is profoundly influenced by the external conditions of crystallization, such as the choice of solvent, cooling rate, and presence of impurities.

General Appearance and Habit

Pure this compound typically appears as white, shining, plate-shaped crystalline leaflets or flakes.[2][3][14] This macroscopic shape is an expression of the underlying orthorhombic lattice and the anisotropic growth rates of different crystal faces.

The Decisive Role of the Crystallization Environment

The solvent from which a compound crystallizes has a dramatic effect on the resulting crystal habit. This is because solvent molecules can interact differently with the various crystal faces, either promoting or inhibiting growth along specific crystallographic directions.

-

From Water: Crystallization from water typically yields very thin plates with a {100} tabular habit.[5][8]

-

From Xylene: Using xylene as a solvent results in the formation of bipyramids with {111} faces.[5]

-

From Ethanol: Ethanol is a versatile solvent from which various habits can be obtained by modifying the crystallization conditions.[5]

The rate of cooling is another critical parameter. Slow, undisturbed cooling allows molecules to arrange themselves into a stable, low-energy lattice, resulting in larger and more well-defined crystals with higher purity.[15][16] Conversely, rapid cooling can lead to the formation of small, less-ordered crystals that may trap solvent and impurities within the lattice.[16]

Predicting Crystal Morphology

Modern computational chemistry provides tools to predict the morphology of a crystal based on its internal structure. The Bravais-Friedel-Donnay-Harker (BFDH) model is a classical geometric model that correlates the crystal's morphology with its lattice structure.[17] It posits that the most prominent faces on a crystal are those with the highest density of lattice points (i.e., the largest interplanar spacing). While more advanced models now account for intermolecular forces and solvent effects, the BFDH model provides a foundational understanding of the relationship between internal structure and external form.[17]

Part 3: Experimental Methodologies for Structure and Morphology Analysis

The characterization of this compound's solid-state properties relies on a suite of well-established analytical techniques. The following section details the core experimental protocols for crystal growth and characterization.

Workflow 1: Purification and Crystal Growth via Recrystallization

Recrystallization is the gold-standard technique for purifying crude solid compounds and growing high-quality crystals suitable for analysis.[15][18] The principle is based on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[15][18] For this compound, water is an excellent solvent because this compound is sparingly soluble in cold water but highly soluble in hot water.[16][18]

Detailed Protocol for Recrystallization of this compound from Water:

-

Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a minimum amount of deionized water and a boiling chip. Heat the mixture on a hot plate to a gentle boil while stirring to dissolve the solid completely.[15][16] Causality: Using the minimum volume of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing the yield of recrystallized product.[16]

-

Decolorization (if necessary): If the solution is colored (indicating impurities), remove it from the heat and add a small amount of activated charcoal.[16][19] Return the mixture to a boil for a few minutes. Causality: Activated charcoal has a high surface area and adsorbs colored, polar impurities.[16][19]

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.[16][20] Causality: This step removes the activated charcoal and any other insoluble impurities. The apparatus must be kept hot to prevent premature crystallization of the product in the funnel.[16]

-

Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation.[15][16][18] Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can cause impurities to be trapped within the fast-forming crystal lattice.[16]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[16]

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold water.[16][20] Causality: The wash solvent must be cold to minimize the redissolving of the purified product while still washing away any adhering mother liquor that contains soluble impurities.

-

Drying: Allow the crystals to dry completely, either by drawing air through the funnel for an extended period or by transferring them to a watch glass for air-drying.[16][20] The purity can then be assessed by melting point determination.[16]

Workflow 2: Crystal Structure Determination by X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal. It relies on the principle that a crystal lattice will diffract an incident beam of X-rays in a predictable pattern.

Methodology Overview:

-

Crystal Mounting: A high-quality single crystal is mounted on a goniometer.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam and rotated. A detector records the positions and intensities of the diffracted X-rays.

-

Structure Solution: The diffraction pattern is mathematically transformed (via Fourier transform) into an electron density map of the unit cell.

-

Structure Refinement: An atomic model is fitted to the electron density map and refined to achieve the best agreement with the experimental data, yielding precise bond lengths, bond angles, and crystallographic parameters.

Workflow 3: Crystal Morphology Visualization by Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of the surface topography of a sample.[21] It is ideal for visualizing the external morphology, or habit, of crystals.

Methodology Overview:

-

Sample Preparation: Dry this compound crystals are mounted on an SEM stub using conductive adhesive. The sample is then typically sputter-coated with a thin layer of a conductive metal (e.g., gold or palladium) to prevent charge buildup from the electron beam.

-

Imaging: The sample is placed in the SEM chamber under high vacuum. A focused beam of high-energy electrons is scanned across the surface.

-

Signal Detection: Interactions between the electron beam and the sample atoms generate various signals. Secondary electrons are the most common signal used for morphological imaging, as their emission is highly sensitive to surface topography.

-

Image Formation: The intensity of the detected signal is used to modulate the brightness of a corresponding pixel on a display, creating a detailed, three-dimensional-appearing image of the crystal surface.[21]

Conclusion

The solid-state characteristics of this compound are well-defined, making it an excellent model for understanding the fundamental principles of crystal structure and morphology. Its orthorhombic (Pbca) crystal structure is dominated by a network of N-H···O hydrogen bonds that assemble the molecules into ordered chains. This internal architecture gives rise to an external morphology—typically plate-like crystals —that is highly sensitive to the conditions of its formation, particularly the choice of solvent.

For professionals in drug development, the lessons from this compound are broadly applicable. The intimate relationship between crystallization conditions, crystal structure, and macroscopic properties underscores the critical need for precise control over the solid-state form of any active pharmaceutical ingredient. A comprehensive characterization using techniques like XRD and SEM is not merely an academic exercise but a foundational requirement for developing safe, stable, and effective medicines.

References

- 1. This compound Structure, Formula & Properties - Lesson | Study.com [study.com]

- 2. This compound | 103-84-4 [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.iucr.org [journals.iucr.org]

- 9. journals.iucr.org [journals.iucr.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Aspects of Isostructurality and Polymorphism in a Diverse Group of Monosubstituted Acetanilides: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 14. youtube.com [youtube.com]

- 15. cerritos.edu [cerritos.edu]

- 16. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 17. mdpi.com [mdpi.com]

- 18. scribd.com [scribd.com]

- 19. Preparation of this compound [cs.gordon.edu]

- 20. glaserr.missouri.edu [glaserr.missouri.edu]

- 21. sphinxsai.com [sphinxsai.com]

An In-Depth Technical Guide to Nucleophilic Acyl Substitution in Acetanilide Synthesis

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of Acetanilide Synthesis

This compound (C₈H₉NO), a simple aromatic amide, holds a significant place in the history and practice of organic and medicinal chemistry. Historically one of the first synthetic analgesics and antipyretics, its journey from discovery to its eventual replacement by derivatives like paracetamol (acetaminophen) provides a compelling case study in drug development.[1][2] Today, the synthesis of this compound remains a cornerstone of organic chemistry education and a valuable reaction in industrial processes, serving as an intermediate in the production of dyes and pharmaceuticals.[3][4]

This guide provides a comprehensive exploration of the synthesis of this compound from aniline and acetic anhydride. It moves beyond a simple recitation of procedural steps to delve into the underlying principles of the nucleophilic acyl substitution mechanism. By understanding the causality behind each experimental choice, researchers and drug development professionals can better control reaction parameters, optimize yield and purity, and apply these core concepts to more complex synthetic challenges.

The Core Mechanism: A Stepwise Look at Nucleophilic Acyl Substitution

The synthesis of this compound is a classic example of nucleophilic acyl substitution.[3][5] In this reaction, the nucleophilic nitrogen atom of aniline attacks the electrophilic carbonyl carbon of acetic anhydride. The reaction proceeds through a distinct, stepwise mechanism that is fundamental to understanding a wide range of organic transformations.

The overall reaction is as follows:

C₆H₅NH₂ (Aniline) + (CH₃CO)₂O (Acetic Anhydride) → C₆H₅NHCOCH₃ (this compound) + CH₃COOH (Acetic Acid)[1]

Mechanism Breakdown:

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the aniline molecule acting as a nucleophile. This lone pair attacks one of the electrophilic carbonyl carbons of acetic anhydride.[3][5] This step is crucial and highlights the role of amines as effective nucleophiles in organic synthesis.[6]

-

Formation of the Tetrahedral Intermediate: The nucleophilic attack leads to the breaking of the carbon-oxygen pi bond in the carbonyl group, with the electrons moving to the oxygen atom. This results in the formation of a transient, unstable tetrahedral intermediate.[3]

-

Elimination of the Leaving Group: The tetrahedral intermediate is not stable and rapidly collapses. The carbon-oxygen double bond of the carbonyl group reforms, and in the process, a leaving group is expelled. In this case, the leaving group is the acetate ion (CH₃COO⁻), which is a relatively stable anion.

-

Proton Transfer: The acetate ion, now acting as a base, abstracts a proton from the positively charged nitrogen atom of the intermediate. This final step neutralizes the molecule and yields the stable amide product, this compound, along with acetic acid as a byproduct.[5]

The following diagram illustrates this mechanistic pathway:

Caption: Nucleophilic Acyl Substitution Mechanism for this compound Synthesis.

Field-Validated Experimental Protocol

This protocol is designed to be a self-validating system, with checkpoints to ensure the reaction is proceeding as expected. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| Aniline | 93.13 | 5.0 mL (5.1 g) | 0.055 |

| Acetic Anhydride | 102.09 | 6.0 mL (6.5 g) | 0.064 |

| Glacial Acetic Acid | 60.05 | 5.0 mL | - |

| Distilled Water | 18.02 | ~250 mL | - |

| Sodium Acetate | 82.03 | 5.0 g | 0.061 |

Step-by-Step Methodology

-

Reaction Setup: In a 100 mL Erlenmeyer flask, dissolve 5.0 mL of aniline in 5.0 mL of glacial acetic acid.[3]

-

Addition of Acetic Anhydride: While gently swirling the flask, add 6.0 mL of acetic anhydride to the aniline solution. The reaction is exothermic, and the mixture will warm up.

-

Trustworthiness: A slight excess of acetic anhydride is used to ensure the complete conversion of the limiting reagent, aniline, to this compound.

-

-

Initiating Crystallization: After the initial exothermic reaction subsides, add 5.0 g of powdered sodium acetate and stir until it dissolves. Then, slowly add 50 mL of cold water to the reaction mixture while stirring.

-

Expertise & Experience: Sodium acetate acts as a base to neutralize the sulfuric acid that can sometimes be present as an impurity in acetic anhydride and also helps to buffer the solution. The addition of cold water is critical as this compound is sparingly soluble in cold water but highly soluble in hot water, thus inducing its precipitation.[10]

-

-

Complete Precipitation: Cool the mixture in an ice bath for 15-20 minutes to ensure complete crystallization of the this compound.

-

Causality: Lowering the temperature significantly decreases the solubility of this compound in the aqueous solution, maximizing the yield of the crude product.

-

-

Isolation of Crude Product: Collect the precipitated crude this compound by vacuum filtration using a Büchner funnel. Wash the crystals with two small portions of ice-cold water to remove any soluble impurities.[11]

-

Trustworthiness: Washing with ice-cold water is a self-validating step. It removes impurities like acetic acid and unreacted aniline without dissolving a significant amount of the desired product.

-

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a given solvent at different temperatures.[10][11]

-

Solvent Selection: Water is an excellent solvent for the recrystallization of this compound because this compound is highly soluble in hot water but has low solubility in cold water.[10][12] This differential solubility is the key to successful purification.

-

Dissolution: Transfer the crude this compound to a 250 mL Erlenmeyer flask. Add approximately 100 mL of distilled water and heat the mixture on a hot plate with stirring until it boils. Add small portions of hot water until all the this compound has just dissolved.[11]

-

Expertise & Experience: It is crucial to use the minimum amount of hot solvent necessary to dissolve the solid. Using too much solvent will result in a lower recovery of the purified product upon cooling.

-

-

Hot Filtration (Optional): If there are any insoluble impurities (e.g., dust, sand), perform a hot filtration to remove them. This step should be done quickly to prevent the this compound from crystallizing prematurely in the funnel.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to complete the crystallization process.[10]

-

Causality: Slow cooling allows the crystal lattice to form in an orderly fashion, excluding impurity molecules. Rapid cooling can trap impurities within the crystal structure.

-

-

Isolation of Pure Product: Collect the purified this compound crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold water.

-

Drying: Dry the purified crystals on a watch glass or in a drying oven at a low temperature (around 80 °C).

The following workflow diagram summarizes the synthesis and purification process:

Caption: Experimental Workflow for the Synthesis and Purification of this compound.

Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is a critical final step.

-

Melting Point Determination: Pure this compound has a sharp melting point range of 113-115 °C.[1][2][13] Impurities will typically cause the melting point to be depressed and broaden the melting range.[2] Comparing the experimental melting point of the crude and recrystallized product provides a direct measure of the success of the purification.

-

Spectroscopic Analysis: For more rigorous characterization, techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed. The IR spectrum of this compound will show characteristic peaks for the N-H bond of the amide and the C=O carbonyl group. ¹H NMR will show distinct signals for the aromatic protons and the methyl protons of the acetyl group.[14]

Safety and Handling

As with any chemical synthesis, adherence to proper safety protocols is paramount.

-

Aniline: Toxic if swallowed, in contact with skin, or if inhaled.[15][16][17] It is also suspected of causing genetic defects and cancer.[15] Always handle aniline in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Acetic Anhydride: Flammable liquid and vapor.[18][19][20] It is harmful if swallowed and causes severe skin burns and eye damage.[18][19][21] It is also fatal if inhaled.[18] Handle with extreme care in a fume hood.

-

This compound: Harmful if swallowed and causes skin and serious eye irritation.[22][23][24][25][26] Avoid breathing dust.

Always consult the Safety Data Sheets (SDS) for all chemicals before beginning any experimental work.[15][16][17][18][19][20][21][23][24][25][26][27][28]

Conclusion

The synthesis of this compound via nucleophilic acyl substitution is more than a routine laboratory exercise; it is a practical demonstration of fundamental principles that are broadly applicable in the field of drug development and organic synthesis. A thorough understanding of the reaction mechanism, the rationale behind each experimental step, and the methods for purification and characterization equips scientists with the expertise to troubleshoot, optimize, and innovate. By grounding our experimental work in a deep understanding of the underlying chemistry, we can ensure the integrity and reliability of our results, paving the way for future discoveries.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. ud.goldsupplier.com [ud.goldsupplier.com]

- 3. Preparation of this compound: Step-by-Step Lab Guide [vedantu.com]

- 4. studymoose.com [studymoose.com]

- 5. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]

- 6. scribd.com [scribd.com]

- 7. quora.com [quora.com]

- 8. echemi.com [echemi.com]

- 9. echemi.com [echemi.com]

- 10. scribd.com [scribd.com]

- 11. cerritos.edu [cerritos.edu]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. rapidaccu.com [rapidaccu.com]

- 14. Recrystallization Of this compound From Aniline - 1285 Words | Cram [cram.com]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. sia-toolbox.net [sia-toolbox.net]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. jubilantingrevia.com [jubilantingrevia.com]

- 19. archpdfs.lps.org [archpdfs.lps.org]

- 20. fishersci.com [fishersci.com]

- 21. valudor.com [valudor.com]

- 22. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 23. dcfinechemicals.com [dcfinechemicals.com]

- 24. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 25. carlroth.com [carlroth.com]

- 26. thermofishersci.in [thermofishersci.in]

- 27. carlroth.com [carlroth.com]

- 28. carlroth.com [carlroth.com]

Acetanilide: A Historical and Mechanistic Review of a Pioneering Synthetic Therapeutic

An In-depth Guide for Drug Development Professionals

This technical guide provides a comprehensive analysis of the historical applications of acetanilide in medicine. It navigates from its serendipitous discovery as a potent antipyretic to the elucidation of its metabolic pathways, which simultaneously revealed the mechanisms of its therapeutic efficacy and its significant toxicity. For the contemporary researcher, the story of this compound serves as a foundational case study in pharmacokinetics, drug metabolism, and the critical importance of metabolite profiling in drug development.

Introduction: The Dawn of Synthetic Analgesia

This compound, or N-phenylacetamide, holds a significant place in the history of pharmacology as one of the first synthetic drugs to achieve widespread clinical use.[1][2] Emerging from the coal tar industry of the 19th century, its journey from a popular fever and pain reducer to a chemical intermediate illustrates a pivotal era in the transition from natural remedies to synthetic pharmaceuticals.[3][4] The rise and subsequent fall of this compound is a compelling narrative of therapeutic innovation, the unmasking of severe toxicity, and the dawn of modern drug regulation and metabolic science.

Serendipitous Discovery and Rapid Clinical Adoption

In 1886, physicians Arnold Cahn and Paul Hepp at the University of Strassburg were investigating naphthalene as a potential vermifuge.[2] A clerical error resulted in them receiving this compound instead. When administered to a patient with a high fever, they observed a remarkable and rapid reduction in body temperature. This accidental discovery led to its swift introduction into medical practice under the trade name "Antifebrin".[1][5]

At the time, the therapeutic arsenal for fever and pain was severely limited, relying heavily on natural alkaloids like morphine and salicylic acid, which had significant side effects.[3][4] this compound offered a potent and cheap alternative, and its effectiveness in relieving pain was discovered soon after its antipyretic properties were noted.[6] It was widely used for common ailments such as headaches, menstrual cramps, and rheumatism.[3][6]

Historical Administration Protocol (Illustrative)

The following outlines a typical method of administration during this compound's peak usage, reflecting the pharmaceutical practices of the late 19th and early 20th centuries.

Objective: To reduce fever (antipyresis) or alleviate mild to moderate pain (analgesia).

Methodology:

-

Formulation: this compound was typically dispensed as a crystalline white powder or compressed into tablets.[7]

-

Dosage (Typical): Doses generally ranged from 150 to 300 mg per administration. Chronic daily doses exceeding one gram were later found to be associated with severe toxicity.[8]

-

Route of Administration: Oral.

-

Procedure:

-

The prescribed amount of this compound powder was often mixed with a small amount of water or placed in a capsule for ingestion.

-

Tablets were swallowed with water.

-

-

Onset of Action: The analgesic and antipyretic effects were typically observed within 30 to 60 minutes of administration.[7]

-

Monitoring: Initial patient monitoring focused on the primary endpoints of temperature reduction and subjective reports of pain relief. However, astute clinicians began to note a peculiar and alarming side effect.

The Unmasking of Severe Toxicity

The widespread use of Antifebrin soon led to alarming reports of a distinct side effect: cyanosis, a bluish discoloration of the skin, lips, and earlobes.[3][8] This clinical sign was the most visible manifestation of this compound's primary and most dangerous toxicity: methemoglobinemia.[1][5][9]

Mechanism of Toxicity: Methemoglobinemia

Methemoglobinemia is a blood disorder in which the iron within hemoglobin is oxidized from its normal ferrous (Fe²⁺) state to the ferric (Fe³⁺) state.[9] This change renders the hemoglobin molecule incapable of binding and transporting oxygen.[9][10] The accumulation of this dysfunctional methemoglobin in the blood leads to impaired oxygen delivery to the tissues, causing the characteristic cyanosis and symptoms of hypoxia, such as weakness, dizziness, headache, and shortness of breath.[8][9] In severe cases, it can lead to coma and death.[9]

Prolonged use was also associated with hemolytic anemia, particularly in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency, and damage to the liver and kidneys.[1][9][11]

| Toxicological Effect | Underlying Mechanism | Clinical Manifestations |

| Methemoglobinemia | Oxidation of hemoglobin's iron from ferrous (Fe²⁺) to ferric (Fe³⁺) by a toxic metabolite, impairing oxygen transport.[9] | Cyanosis (bluish skin), fatigue, dizziness, headache, shortness of breath, tachycardia.[8][9][12] |

| Hemolytic Anemia | Increased oxidative stress on red blood cells, leading to their premature destruction.[9] | Fatigue, pallor, jaundice, shortness of breath. Particularly severe in patients with G6PD deficiency.[9] |

| Hepatotoxicity & Nephrotoxicity | Damage to liver and kidney cells from toxic intermediates produced during metabolism.[1][9] | Jaundice, abdominal pain, elevated liver enzymes, decreased urine output, fluid retention.[9] |

| Table 1: Summary of this compound's Toxicological Profile |

Elucidation of the Metabolic Fate: A Paradigm Shift

For over 50 years, the dual nature of this compound—its clear efficacy and its dangerous toxicity—remained a puzzle. The breakthrough came in 1948 from the laboratory of Bernard Brodie and Julius Axelrod, whose work fundamentally changed the understanding of the drug.[11][13] Their research revealed that this compound itself was a prodrug, being converted in the body into different metabolites, one responsible for the therapeutic effect and another for the toxicity.[14][15]

-

The Therapeutic Pathway (Major): The majority of this compound is metabolized in the liver via hydroxylation to form N-acetyl-p-aminophenol (APAP) , known today as paracetamol or acetaminophen.[6][11] Brodie and Axelrod demonstrated that it was this metabolite that was responsible for the analgesic and antipyretic properties.[16]

-

The Toxic Pathway (Minor): A smaller portion of the this compound dose undergoes hydrolysis, splitting the molecule to form aniline .[9][17] This aniline metabolite is a potent oxidizing agent and the true culprit behind the induction of methemoglobinemia.[15][17][18]

This discovery was a landmark in pharmacology, demonstrating that the biological activity and safety profile of a drug could be dictated entirely by its metabolic fate.

Decline and Legacy: Paving the Way for Safer Alternatives

The work of Brodie and Axelrod directly led to the decline of this compound's use in medicine.[11] The research prompted a search for aniline derivatives that were less toxic. This led first to the widespread adoption of phenacetin , another this compound derivative that was also metabolized to paracetamol but was later found to have its own toxicities, including renal disease and carcinogenicity.[3][19]

Ultimately, the most logical step was taken: bypassing the problematic parent compounds entirely and using the safe, active metabolite directly. This led to the "rediscovery" and clinical introduction of paracetamol (acetaminophen) in the 1950s, which has since become one of the most widely used analgesic and antipyretic drugs in the world.[1][13][20][21]

Conclusion

The story of this compound is a vital chapter in the history of drug development. It was a pioneering synthetic drug that provided much-needed relief for millions but carried a hidden, severe risk. Its study led to foundational discoveries in drug metabolism and toxicology, directly shaping the development of safer and more effective analgesics like paracetamol. For modern drug development professionals, this compound serves as a powerful reminder that a compound's clinical utility is inextricably linked to its metabolic fate, and that understanding this journey within the body is a cornerstone of ensuring therapeutic safety and efficacy.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation - American Chemical Society [acs.digitellinc.com]

- 4. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. This compound | synthesis, analgesic, antipyretic | Britannica [britannica.com]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. What are the side effects of this compound? [synapse.patsnap.com]

- 10. Methemoglobinemia and Medications A to Z [dpic.org]

- 11. This compound | 103-84-4 [chemicalbook.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. academic.oup.com [academic.oup.com]

- 14. pharmaxchange.info [pharmaxchange.info]

- 15. digirepo.nlm.nih.gov [digirepo.nlm.nih.gov]

- 16. dtb.bmj.com [dtb.bmj.com]

- 17. What is the mechanism of this compound? [synapse.patsnap.com]

- 18. researchgate.net [researchgate.net]

- 19. Phenacetin - Wikipedia [en.wikipedia.org]

- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 21. Rise and fall of this compound usage and essentiality of Paracetamol drug - Mendeley Data [data.mendeley.com]

Acetanilide: A Cornerstone Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acetanilide (N-phenylacetamide), a simple N-acetylated derivative of aniline, stands as a pivotal precursor in the landscape of organic synthesis.[1] While its direct therapeutic applications have been superseded due to toxicity concerns, its role as a strategic intermediate has not diminished.[1][2] This guide elucidates the fundamental principles that render this compound indispensable, focusing on the moderating and directing influence of the acetamido group. We will explore its critical applications in the synthesis of sulfonamides, substituted anilines, and other key pharmaceutical compounds. This document provides not only the mechanistic rationale behind its utility but also field-proven experimental protocols, quantitative data, and visual workflows to empower researchers in leveraging this versatile building block.

The Strategic Imperative: The Acetamido Group as a Master Controller

The immense utility of this compound stems from a single, strategic modification of aniline: the acetylation of the amino group. Aniline itself is a highly reactive aromatic amine. The lone pair of electrons on the nitrogen atom strongly activates the benzene ring, making it highly susceptible to electrophilic attack and prone to oxidation, particularly under the acidic conditions required for many reactions like nitration.[3] Direct synthesis using aniline is often fraught with challenges:

-

Over-Reactivity: Reactions such as bromination can proceed uncontrollably to form poly-substituted products, like 2,4,6-tribromoaniline.[3]

-

Oxidation: Strong oxidizing agents, including nitric and sulfuric acids used in nitration, can destroy the molecule by oxidizing the amino group.[4]

-

Loss of Regiocontrol: In strongly acidic media, the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, completely altering the desired regiochemical outcome of electrophilic aromatic substitution.[3][5]

The conversion of aniline to this compound elegantly circumvents these issues. The acetamido group (-NHCOCH₃) acts as a powerful protecting and directing group.

Causality Behind the Effect: The acetyl group is electron-withdrawing, pulling the lone pair of electrons from the nitrogen atom into resonance with the carbonyl group. This delocalization has two profound consequences:

-

Reactivity Moderation: It reduces the electron-donating capacity of the nitrogen into the benzene ring. The ring becomes less activated than in aniline, preventing runaway reactions like polyhalogenation and reducing its susceptibility to oxidation.[5]

-

Regioselectivity Assurance: While less activating than an amino group, the acetamido group remains a potent ortho, para-director due to resonance stabilization of the intermediates formed during electrophilic attack.[5][6] Furthermore, the steric bulk of the acetamido group significantly hinders attack at the ortho position, making the para-substituted product the major isomer in most cases.[5][7]

This strategic protection and redirection are why this compound is the preferred starting material for a multitude of multi-step syntheses, with the acetyl group being conveniently removed via hydrolysis in a final step to regenerate the desired substituted amine.[5][8]

Core Synthetic Applications & Mechanistic Pathways

This compound serves as a gateway to several classes of commercially and pharmaceutically important molecules.

Synthesis of Sulfa Drugs: The Sulfanilamide Pathway

This compound is a cornerstone in the production of sulfonamides ("sulfa drugs"), which were among the first broad-spectrum antibiotics.[1][9][10] The synthesis of the parent compound, sulfanilamide, is a classic multi-step process that perfectly illustrates the strategic use of this compound.

The overall workflow involves three main stages: electrophilic aromatic substitution (chlorosulfonation), nucleophilic substitution (amination), and deprotection (hydrolysis).

Caption: Workflow for the synthesis of Sulfanilamide from this compound.

Step 1: Chlorosulfonation of this compound this compound is treated with an excess of chlorosulfonic acid (ClSO₃H). This is an electrophilic aromatic substitution reaction where the electrophile is generated by the acid.[5][8] The acetamido group directs the substitution to the para position, yielding p-acetamidobenzenesulfonyl chloride.[11]

Step 2: Amination The resulting sulfonyl chloride is a reactive intermediate. It is then treated with aqueous ammonia. The ammonia acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion to form p-acetamidobenzenesulfonamide.[8][11]

Step 3: Acid Hydrolysis The final step is the removal of the protecting acetyl group. The amide is heated with dilute hydrochloric acid, which hydrolyzes the acetamido group back to an amino group, yielding sulfanilamide hydrochloride.[8][12] Subsequent neutralization with a base like sodium carbonate precipitates the final sulfanilamide product.[11]

Electrophilic Aromatic Substitution: Access to Key Intermediates

This compound's moderated reactivity makes it an ideal substrate for clean, high-yield electrophilic aromatic substitution reactions to produce valuable intermediates.

The synthesis of p-nitroaniline is crucial for the production of dyes, antioxidants, and pharmaceuticals.[13] Direct nitration of aniline is impractical due to severe oxidation.[4] Instead, the synthesis proceeds via the nitration of this compound.

This compound is treated with a nitrating mixture of concentrated nitric acid and sulfuric acid, typically at controlled, low temperatures to prevent side reactions.[4][14] The acetamido group directs the incoming nitronium ion (NO₂⁺) electrophile to the para position, forming p-nitrothis compound as the major product, with a small amount of the o-nitro isomer.[13][15]

Caption: Mechanism of Nitration of this compound.

The resulting p-nitrothis compound can then be hydrolyzed to p-nitroaniline or reduced to p-aminothis compound, another important intermediate.[16][17]

Similar to nitration, the bromination of this compound provides a controlled method to produce monobrominated anilines. The reaction of this compound with bromine in a solvent like glacial acetic acid yields almost exclusively p-bromothis compound.[18][19] The acetamido group prevents polybromination and ensures high regioselectivity for the para position due to steric hindrance at the ortho sites.[7][19] The resulting p-bromothis compound can be hydrolyzed to produce p-bromoaniline.

Synthesis of Paracetamol (Acetaminophen)

While some routes produce paracetamol from p-aminophenol, a multi-step synthesis starting from this compound is also a viable and illustrative pathway. This process further highlights this compound's role in creating complex functionalized molecules. A common laboratory synthesis involves:

-

Nitration: this compound is nitrated to form p-nitrothis compound.[17]

-

Reduction: The nitro group of p-nitrothis compound is reduced to an amino group, forming p-aminothis compound.[17]

-

Diazotization and Hydrolysis: The amino group of p-aminothis compound is converted to a diazonium salt, which is then hydrolyzed to a hydroxyl group, yielding paracetamol (N-(4-hydroxyphenyl)acetamide).[17][20]

Experimental Protocols & Data

The following protocols are representative of standard laboratory procedures and are designed to be self-validating through the isolation and characterization of the crystalline products.

Protocol: Synthesis of p-Nitrothis compound from this compound[4][13]

-

Dissolution: In a 100 mL beaker, dissolve 3 g of finely powdered this compound in 3 mL of glacial acetic acid. Gentle warming may be required. Cool the solution to room temperature.

-

Acidification: Carefully add 6 mL of concentrated sulfuric acid to the solution with constant stirring. Place the beaker in an ice-salt bath and cool until the temperature is between 0-5 °C.

-

Nitration: Prepare a nitrating mixture by carefully adding 1.2 mL of fuming nitric acid to 1.2 mL of concentrated sulfuric acid, keeping the mixture cold. Using a dropping funnel, add this nitrating mixture dropwise to the cold this compound solution over 20-30 minutes. Crucial: Maintain the reaction temperature below 20 °C throughout the addition.

-

Reaction Quench: After the addition is complete, remove the beaker from the ice bath and let it stand at room temperature for 30-40 minutes.

-

Precipitation: Pour the reaction mixture slowly with stirring into 100 mL of crushed ice in a separate beaker. A yellow precipitate of crude p-nitrothis compound will form.

-

Isolation & Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals thoroughly with several portions of cold water to remove residual acid.

-

Purification: Recrystallize the crude product from a minimum amount of hot ethanol to yield pale yellow or cream-colored crystals of pure p-nitrothis compound.

Protocol: Synthesis of Sulfanilamide from this compound[8]

Step A: Synthesis of p-Acetamidobenzenesulfonyl Chloride

-

Place 10 g of dry, powdered this compound into a dry 100 mL round-bottom flask.

-

In a fume hood, carefully add 25 mL of chlorosulfonic acid in small portions with swirling. Fit a reflux condenser with a calcium chloride guard tube.

-

Heat the mixture in a water bath at 60-70 °C for 1.5-2 hours until the evolution of HCl gas ceases.

-

Cool the reaction mixture to room temperature and pour it slowly and carefully onto 150 g of crushed ice in a large beaker.

-

Collect the precipitated p-acetamidobenzenesulfonyl chloride by vacuum filtration and wash with cold water. Proceed immediately to the next step with the wet product.

Step B: Synthesis of p-Acetamidobenzenesulfonamide

-

Transfer the crude sulfonyl chloride from Step A into a 250 mL flask.

-

Add a mixture of 50 mL of concentrated aqueous ammonia and 50 mL of water. Stir and heat the mixture at 70 °C for 30 minutes.

-

Cool the mixture in an ice bath and acidify with dilute sulfuric acid to precipitate the product.

-

Filter the solid p-acetamidobenzenesulfonamide, wash with cold water, and dry.

Step C: Hydrolysis to Sulfanilamide

-

Place the dry product from Step B into a flask with 5 mL of concentrated HCl and 15 mL of water.

-

Boil the mixture gently under reflux for 30-60 minutes until the solid dissolves.

-

If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and filter hot.

-

To the clear filtrate, add solid sodium carbonate in small portions with stirring until the solution is neutral or slightly alkaline (effervescence ceases).

-

Cool the solution in an ice bath. The sulfanilamide will precipitate as white crystals. Filter, wash with cold water, and dry.

Quantitative Data Summary

The following table summarizes typical physical properties and yields for the key products derived from this compound.